4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide 4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide
Brand Name: Vulcanchem
CAS No.: 1379212-90-4
VCID: VC3205247
InChI: InChI=1S/C4H7ClO4S/c5-2-1-4-3-8-10(6,7)9-4/h4H,1-3H2
SMILES: C1C(OS(=O)(=O)O1)CCCl
Molecular Formula: C4H7ClO4S
Molecular Weight: 186.61 g/mol

4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide

CAS No.: 1379212-90-4

Cat. No.: VC3205247

Molecular Formula: C4H7ClO4S

Molecular Weight: 186.61 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide - 1379212-90-4

Specification

CAS No. 1379212-90-4
Molecular Formula C4H7ClO4S
Molecular Weight 186.61 g/mol
IUPAC Name 4-(2-chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide
Standard InChI InChI=1S/C4H7ClO4S/c5-2-1-4-3-8-10(6,7)9-4/h4H,1-3H2
Standard InChI Key BGWCLQODFBMXLN-UHFFFAOYSA-N
SMILES C1C(OS(=O)(=O)O1)CCCl
Canonical SMILES C1C(OS(=O)(=O)O1)CCCl

Introduction

Structural Characteristics and Chemical Identity

Structural Features

4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide belongs to the class of heterocyclic organic compounds containing a five-membered ring with two oxygen atoms and one sulfur atom. The distinctive features of this compound include:

  • A dioxathiolane ring system as the core structure

  • A 2-chloroethyl (−CH₂CH₂Cl) substituent at the 4-position of the ring

  • Two oxygen atoms double-bonded to the sulfur atom (S(=O)₂), creating the dioxide functional group

The systematic IUPAC naming reflects these structural elements, with the numbers in "1,3,2-dioxathiolane" indicating the positions of the heteroatoms in the ring structure. The "2,2-dioxide" designation refers to the oxidation state of the sulfur atom at position 2.

Structural Comparison with Related Compounds

The structurally similar compound found in the search results, 4-(chloromethyl)-1,3,2-dioxathiolane 2-oxide, differs in two significant ways:

  • Side chain length: The target compound has a 2-chloroethyl group (−CH₂CH₂Cl), while the related compound has a chloromethyl group (−CH₂Cl) . This difference adds an additional carbon to the chain, affecting properties such as lipophilicity and steric bulk.

  • Oxidation state: The target compound is a dioxide (S(=O)₂), while the related compound is a monoxide (S=O) . This difference significantly affects the electronic properties and reactivity of the sulfur center.

Feature4-(chloromethyl)-1,3,2-dioxathiolane 2-oxide4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide
Side chainChloromethyl (−CH₂Cl)2-Chloroethyl (−CH₂CH₂Cl)
Sulfur oxidationMonoxide (S=O)Dioxide (S(=O)₂)
Ring structure1,3,2-dioxathiolane1,3,2-dioxathiolane

Physical and Chemical Properties

Computed Properties of the Related Compound

According to PubChem data, 4-(chloromethyl)-1,3,2-dioxathiolane 2-oxide has the following properties:

PropertyValueSource
Molecular FormulaC₃H₅ClO₃SPubChem
Molecular Weight156.59 g/molPubChem
XLogP3-AA0.6PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count1PubChem
Topological Polar Surface Area54.7 ŲPubChem
Heavy Atom Count8PubChem

Estimated Properties for 4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide

Based on the structural differences between the compounds, the following properties might be expected for 4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide:

PropertyEstimated ValueRationale
Molecular FormulaC₄H₇ClO₄SAddition of CH₂ and O to the related compound
Molecular Weight~186-187 g/molCalculated from the expected formula
XLogP3>0.6The additional CH₂ would increase lipophilicity
Hydrogen Bond Acceptor Count5Addition of one oxygen atom
Topological Polar Surface Area>54.7 ŲThe additional oxygen would increase the polar surface area
Rotatable Bond Count2Addition of one rotatable bond in the extended side chain

These estimated properties would need experimental verification but provide a theoretical foundation for understanding the compound's physical characteristics.

Chemical Reactivity and Stability

The reactivity of 4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide would be influenced by several structural features:

  • The chloroethyl group would be susceptible to nucleophilic substitution reactions, potentially making it a reactive alkylating agent. This reactivity pattern has relevance in organic synthesis and potentially in biological systems.

  • The dioxide functional group would make the sulfur atom more electrophilic compared to the monoxide analog, potentially enhancing reactions at or near this center.

  • The five-membered ring structure might exhibit reactivity patterns typical of cyclic sulfates and related compounds, including ring-opening reactions under appropriate conditions.

In terms of stability, several factors would be relevant:

  • The dioxide functional group might be susceptible to reduction under certain conditions.

  • The chloroethyl side chain could potentially undergo elimination reactions under basic conditions, forming an alkene.

  • The dioxathiolane ring might be susceptible to hydrolysis in aqueous environments, particularly under acidic or basic conditions, leading to ring opening.

Research Status and Future Directions

Current Research Gaps

The lack of specific information about 4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide in the search results suggests several research opportunities:

  • Comprehensive synthesis and characterization of the compound, including determination of physical properties, spectroscopic data, and crystallographic analysis if applicable.

  • Investigation of reactivity patterns, particularly those involving the chloroethyl group and the dioxathiolane dioxide moiety.

  • Exploration of potential applications in synthetic chemistry, including as a specialized reagent or building block.

  • Assessment of biological activity, if any, and evaluation of structure-activity relationships in comparison with related compounds.

Methodological Approaches for Further Research

Future research on this compound could benefit from several methodological approaches:

  • Computational chemistry to predict properties and reactivity patterns before experimental work.

  • Systematic synthetic efforts to develop efficient routes to the compound and its analogs.

  • Comprehensive spectroscopic characterization, including NMR, IR, mass spectrometry, and X-ray crystallography if crystals can be obtained.

  • Reactivity studies under various conditions to map the chemical behavior of the compound.

  • If warranted by initial findings, preliminary biological screening to identify any potentially valuable activities.

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